molecular formula C32H41N5O7S B14902083 (Z)-but-2-enedioic acid;7-[3-[4-[[1-(2-propoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]propoxy]-4H-1,4-benzothiazin-3-one

(Z)-but-2-enedioic acid;7-[3-[4-[[1-(2-propoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]propoxy]-4H-1,4-benzothiazin-3-one

Cat. No.: B14902083
M. Wt: 639.8 g/mol
InChI Key: WQTKHCWABOYNCB-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-but-2-enedioic acid;7-[3-[4-[[1-(2-propoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]propoxy]-4H-1,4-benzothiazin-3-one is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Reactions Analysis

Scientific Research Applications

(Z)-but-2-enedioic acid;7-[3-[4-[[1-(2-propoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]propoxy]-4H-1,4-benzothiazin-3-one has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, it is investigated for its potential as an antimicrobial, anticancer, and antiviral agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C32H41N5O7S

Molecular Weight

639.8 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;7-[3-[4-[[1-(2-propoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]propoxy]-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C28H37N5O3S.C4H4O4/c1-2-16-35-18-15-33-25-7-4-3-6-23(25)29-27(33)20-32-13-11-31(12-14-32)10-5-17-36-22-8-9-24-26(19-22)37-21-28(34)30-24;5-3(6)1-2-4(7)8/h3-4,6-9,19H,2,5,10-18,20-21H2,1H3,(H,30,34);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

WQTKHCWABOYNCB-BTJKTKAUSA-N

Isomeric SMILES

CCCOCCN1C2=CC=CC=C2N=C1CN3CCN(CC3)CCCOC4=CC5=C(C=C4)NC(=O)CS5.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCCOCCN1C2=CC=CC=C2N=C1CN3CCN(CC3)CCCOC4=CC5=C(C=C4)NC(=O)CS5.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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